3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves a multi-step process. One common method includes the reaction of 3-bromobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-methoxyphenylhydrazine and triethyl orthoformate to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Pharmacology: It is evaluated for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Triazole-Pyrimidine Hybrids
Uniqueness
3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern and the presence of both bromophenyl and methoxyphenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H15BrN4OS |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15BrN4OS/c1-22-14-7-5-12(6-8-14)15-19-20-16(21(15)18)23-10-11-3-2-4-13(17)9-11/h2-9H,10,18H2,1H3 |
InChI Key |
AQEJEXRKAGKATE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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